molecular formula C20H19N3O2 B6083568 N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide CAS No. 65423-36-1

N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide

Cat. No. B6083568
CAS RN: 65423-36-1
M. Wt: 333.4 g/mol
InChI Key: XNWVMEZVMAUDEB-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide, also known as BMN-673, is a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors have gained significant attention in the scientific community due to their potential in cancer treatment. BMN-673 is a promising PARP inhibitor that has shown significant efficacy in preclinical and clinical studies.

Mechanism of Action

N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide works by inhibiting the activity of PARP enzymes. PARP enzymes play a crucial role in repairing damaged DNA. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents the repair of damaged DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide has been shown to have significant biochemical and physiological effects. In preclinical studies, N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide has been shown to induce DNA damage and cell death in cancer cells. In clinical studies, N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide has been shown to have a favorable safety profile and has demonstrated significant efficacy in patients with BRCA-mutant cancers.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor that has shown significant efficacy in preclinical and clinical studies. However, N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide has some limitations for lab experiments. It is a relatively new drug, and its long-term safety and efficacy are still being studied.

Future Directions

There are several future directions for research on N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide. One area of research is to investigate the efficacy of N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide in combination with other cancer therapies. Another area of research is to investigate the potential of N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide in treating other types of cancers. Additionally, research is needed to better understand the long-term safety and efficacy of N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide in cancer treatment.

Synthesis Methods

The synthesis of N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide involves a series of chemical reactions. The starting material is nicotinic acid, which is converted to 2-chloronicotinic acid. The 2-chloronicotinic acid is then reacted with 4-methoxyaniline to form the corresponding amide. The amide is then benzylated to yield N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide.

Scientific Research Applications

N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide has been extensively studied for its potential in cancer treatment. PARP inhibitors such as N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide have shown efficacy in treating cancers that have defects in DNA repair pathways, such as BRCA-mutant cancers. N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide has also shown potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-benzyl-2-(4-methoxyanilino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-17-11-9-16(10-12-17)23-19-18(8-5-13-21-19)20(24)22-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWVMEZVMAUDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215739
Record name Nicotinamide, N-benzyl-2-(p-methoxyanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinamide, N-benzyl-2-(p-methoxyanilino)-

CAS RN

65423-36-1
Record name Nicotinamide, N-benzyl-2-(p-methoxyanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinamide, N-benzyl-2-(p-methoxyanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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